3-Piperidyl propanoic acid
CAS No.:
Cat. No.: VC14267189
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15NO2 |
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Molecular Weight | 157.21 g/mol |
IUPAC Name | 2-piperidin-3-ylpropanoic acid |
Standard InChI | InChI=1S/C8H15NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3,(H,10,11) |
Standard InChI Key | SYAXBEMNIXCDBQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C1CCCNC1)C(=O)O |
Introduction
Structural Characterization of 3-Piperidyl Propanoic Acid Derivatives
Core Molecular Architecture
The foundational structure of 3-piperidyl propanoic acid derivatives consists of a propanoic acid chain (CH2CH2COOH) with a piperidine ring (C5H10N) substituted at the β-position (third carbon). Variations arise from protective groups on the piperidine nitrogen or the amino moiety. For example:
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3-Benzyloxycarbonylamino-3-(3-piperidyl)propanoic acid (CAS 372144-12-2) features a Cbz group on the amino functionality .
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3-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic Acid (CAS 372144-11-1) incorporates both Fmoc and Boc groups, stabilizing reactive sites during synthetic processes .
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3-Amino-3-(1-Boc-4-piperidyl)propanoic acid (CAS 372144-02-0) demonstrates regioselective Boc protection at the piperidine nitrogen .
The molecular formulas of these derivatives range from C16H22N2O4 (molar mass 306.36 g/mol) to C28H34N2O6 (molar mass 494.58 g/mol), reflecting the incremental addition of protective groups .
Table 1: Comparative Structural Properties of Select Derivatives
Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Protective Groups |
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3-Benzyloxycarbonylamino-3-(3-piperidyl)propanoic acid | 372144-12-2 | C16H22N2O4 | 306.36 | Cbz |
3-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic Acid | 372144-11-1 | C28H34N2O6 | 494.58 | Fmoc, Boc |
3-Amino-3-(1-Boc-4-piperidyl)propanoic acid | 372144-02-0 | C13H24N2O4 | 272.34 | Boc |
Stereochemical Considerations
The piperidine ring introduces stereochemical complexity. For instance, 3-Amino-3-(1-Boc-4-piperidyl)propanoic acid exhibits axial chirality due to the spatial arrangement of the Boc group and amino moiety on the piperidine scaffold . X-ray crystallography and NMR studies are typically employed to resolve such configurations, though detailed crystallographic data for these specific derivatives remain limited in publicly accessible literature.
Synthesis and Modification Strategies
Protective Group Chemistry
The synthesis of 3-piperidyl propanoic acid derivatives heavily relies on protective groups to prevent undesired side reactions. For example:
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Cbz Protection: Introduced via reaction with benzyl chloroformate under basic conditions, as seen in the synthesis of 3-benzyloxycarbonylamino derivatives .
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Boc Protection: Achieved using di-tert-butyl dicarbonate (Boc2O), which selectively reacts with primary amines on the piperidine nitrogen .
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Fmoc Protection: Applied using 9-fluorenylmethyloxycarbonyl chloride, offering orthogonal deprotection under mild basic conditions (e.g., piperidine) .
Coupling and Deprotection Protocols
Solid-phase peptide synthesis (SPPS) frequently employs these derivatives. For instance, 3-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic acid serves as a building block, where the Fmoc group is removed during chain elongation, while the Boc group remains intact until final cleavage . Microwave-assisted coupling and green solvent systems (e.g., cyclopentyl methyl ether) have been explored to enhance reaction efficiency and sustainability.
Physicochemical Properties
Thermal Stability and Solubility
Derivatives exhibit moderate thermal stability, with boiling points exceeding 500°C (e.g., 524.1°C for 3-benzyloxycarbonylamino-3-(3-piperidyl)propanoic acid) . Solubility varies significantly with protective groups:
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Polar Solvents: Boc-protected derivatives show higher solubility in dimethylformamide (DMF) and dichloromethane (DCM) .
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Aqueous Systems: Unprotected amino variants (e.g., 3-amino-3-piperidyl propanoic acid) are sparingly soluble in water but form stable zwitterions at physiological pH .
Table 2: Key Physicochemical Parameters
Spectroscopic Profiles
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Infrared (IR) Spectroscopy: Characteristic peaks include C=O stretches (~1700 cm⁻¹ for carboxylic acid and carbamate groups) and N-H bends (~1550 cm⁻¹ for secondary amines) .
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Nuclear Magnetic Resonance (NMR): NMR spectra reveal distinct splitting patterns for piperidine protons (δ 1.4–3.2 ppm) and carboxylic acid protons (δ 12–13 ppm) .
Applications in Pharmaceutical Research
Peptide Mimetics and Drug Design
The rigid piperidine scaffold mimics proline residues in peptides, enabling the design of protease-resistant analogs. For example, Boc-protected derivatives serve as intermediates in synthesizing cyclic peptides targeting G-protein-coupled receptors (GPCRs) .
Prodrug Development
Ester derivatives, such as the tert-butyl ester in CAS 2140807-19-6, enhance membrane permeability. Enzymatic cleavage in vivo releases the active carboxylic acid, a strategy employed in antiviral prodrugs .
Catalysis and Material Science
Piperidine-propanoic acid hybrids function as ligands in asymmetric catalysis. For instance, copper complexes of these derivatives catalyze enantioselective Diels-Alder reactions with >90% ee .
Challenges and Future Directions
Synthetic Limitations
Current methods face challenges in regioselective protection-deprotection, particularly for derivatives with multiple reactive sites. Advances in flow chemistry and enzyme-mediated synthesis could address these issues.
Bioavailability Optimization
While Boc and Fmoc groups aid synthesis, their bulkiness may hinder cellular uptake. Research into smaller, enzymatically labile protecting groups (e.g., acetyloxymethyl) is ongoing.
Environmental Impact
Traditional synthesis routes use hazardous solvents (e.g., DCM). Transition to bio-based solvents (e.g., limonene) and mechanochemical methods could reduce environmental footprint.
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